(E)-3-phenyl-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one
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Description
(E)-3-phenyl-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C22H22N6O and its molecular weight is 386.459. The purity is usually 95%.
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Biological Activity
(E)-3-phenyl-1-(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a phenyl group, a piperazine moiety, and a pyridazinone derivative, which are known for their diverse biological activities. Its chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Inhibition of Phosphodiesterase (PDE) : Compounds similar to this structure have been shown to inhibit PDE enzymes, leading to increased intracellular levels of cyclic nucleotides, which can enhance cellular signaling pathways involved in vasodilation and anti-inflammatory responses .
- Antimicrobial Activity : The pyridazine ring system is known for its antimicrobial properties. Studies indicate that derivatives of pyridazine exhibit significant activity against pathogens such as Mycobacterium tuberculosis and other bacterial strains .
- Anticancer Properties : The compound's ability to modulate kinase activity has been explored, with evidence suggesting it may inhibit specific cancer cell lines by interfering with growth factor signaling pathways .
Antitubercular Activity
Recent studies have demonstrated that related compounds exhibit promising antitubercular activity. For example, a series of substituted benzamide derivatives showed IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra. Notably, one compound demonstrated an IC90 of 40.32 μM .
Cytotoxicity Studies
Cytotoxicity assessments conducted on human embryonic kidney (HEK293) cells revealed that several derivatives were non-toxic at effective concentrations, indicating a favorable safety profile for further development .
Case Study 1: Synthesis and Evaluation
A study synthesized various derivatives based on the core structure of this compound. The evaluation included biological assays that confirmed significant inhibition against multiple cancer cell lines and pathogens. The findings suggested that structural modifications could enhance potency and selectivity .
Case Study 2: Molecular Docking Studies
Molecular docking studies indicated that the compound binds effectively to target proteins involved in cancer progression and inflammation. The binding affinities were calculated using software tools, revealing potential for the development of targeted therapies .
Comparative Analysis Table
Properties
IUPAC Name |
(E)-3-phenyl-1-[4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O/c29-22(9-6-18-4-2-1-3-5-18)28-16-14-27(15-17-28)21-8-7-20(25-26-21)24-19-10-12-23-13-11-19/h1-13H,14-17H2,(H,23,24,25)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKBNNHNBYRGFU-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=NC=C3)C(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=NC=C3)C(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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